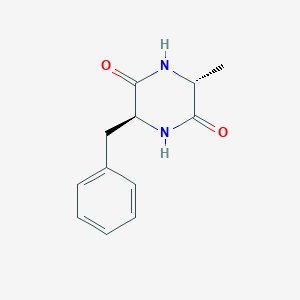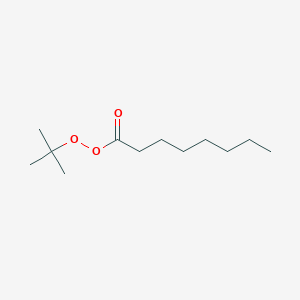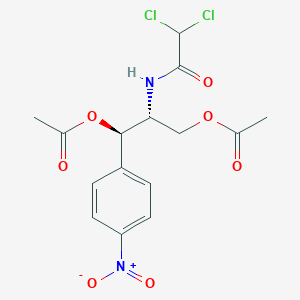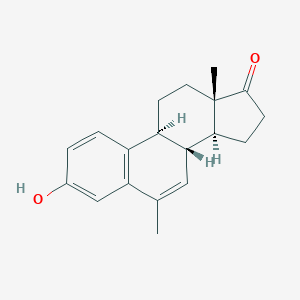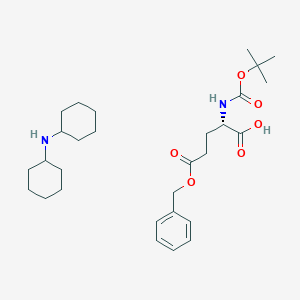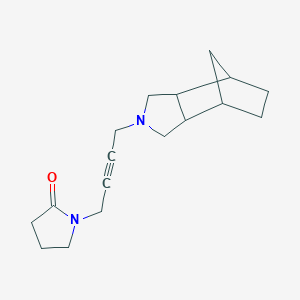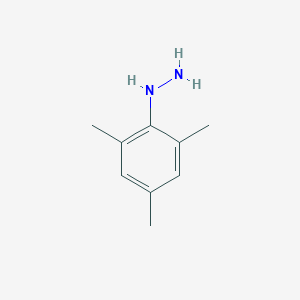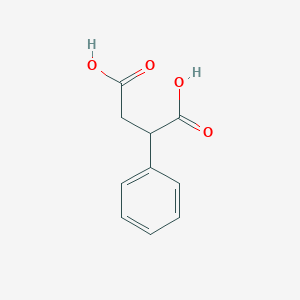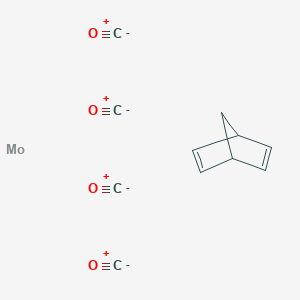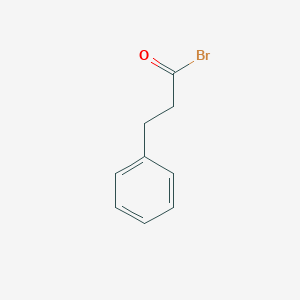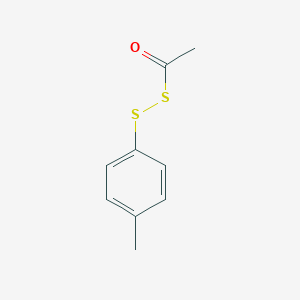
Acetyl p-tolyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl p-tolyl disulfide (APTDS) is an organic compound that has been widely used in scientific research. It is a thiol-disulfide exchange reagent that has been used in various fields, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Acetyl p-tolyl disulfide has been widely used in scientific research as a thiol-disulfide exchange reagent. It has been used to study the redox regulation of proteins, the mechanism of action of drugs, and the structure of disulfide-containing peptides. Acetyl p-tolyl disulfide has also been used as a cross-linking agent to study protein-protein interactions and as a probe to study the redox state of cells.
Wirkmechanismus
The mechanism of action of Acetyl p-tolyl disulfide involves the exchange of thiol groups with disulfide groups. Acetyl p-tolyl disulfide reacts with thiol groups on proteins to form mixed disulfides. This reaction can result in the oxidation or reduction of the thiol groups, depending on the redox state of the system. Acetyl p-tolyl disulfide can also react with disulfide groups on proteins to form intermolecular or intramolecular disulfide bonds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Acetyl p-tolyl disulfide depend on the system being studied. Acetyl p-tolyl disulfide has been shown to induce oxidative stress in cells, which can lead to cell death. However, it has also been shown to protect cells from oxidative stress by increasing the levels of antioxidant enzymes. Acetyl p-tolyl disulfide has been used to study the redox regulation of proteins, which is important for many cellular processes, including signal transduction and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
Acetyl p-tolyl disulfide has several advantages for lab experiments. It is a highly specific reagent that can be used to study the redox state of proteins and cells. It is also a relatively inexpensive reagent that is easy to synthesize. However, Acetyl p-tolyl disulfide has some limitations. It can induce oxidative stress in cells, which can affect the results of experiments. It can also react with other thiol-containing molecules in the system, which can complicate the interpretation of results.
Zukünftige Richtungen
For the use of Acetyl p-tolyl disulfide include the development of new derivatives and the study of redox signaling pathways in disease states.
Synthesemethoden
Acetyl p-tolyl disulfide can be synthesized by the reaction of p-tolyl thiol with acetic anhydride in the presence of a catalyst. The reaction produces Acetyl p-tolyl disulfide as a yellow crystalline solid with a melting point of 80-82°C. The purity of Acetyl p-tolyl disulfide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Eigenschaften
CAS-Nummer |
14227-19-1 |
|---|---|
Produktname |
Acetyl p-tolyl disulfide |
Molekularformel |
C9H10OS2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
S-(4-methylphenyl)sulfanyl ethanethioate |
InChI |
InChI=1S/C9H10OS2/c1-7-3-5-9(6-4-7)12-11-8(2)10/h3-6H,1-2H3 |
InChI-Schlüssel |
MWBSATMSRDPDDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SSC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)SSC(=O)C |
Andere CAS-Nummern |
14227-19-1 |
Synonyme |
Acetyl(p-methylphenyl) persulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



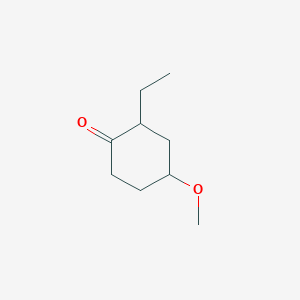
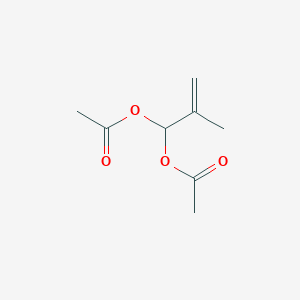
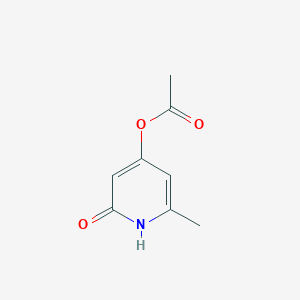
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
